Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate
CAS No.:
Cat. No.: VC17497017
Molecular Formula: C13H18ClN3O2
Molecular Weight: 283.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClN3O2 |
|---|---|
| Molecular Weight | 283.75 g/mol |
| IUPAC Name | tert-butyl 4-chloro-2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
| Standard InChI | InChI=1S/C13H18ClN3O2/c1-8-15-10-7-17(12(18)19-13(2,3)4)6-5-9(10)11(14)16-8/h5-7H2,1-4H3 |
| Standard InChI Key | ZGZICFOPPBDXQE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(CCN(C2)C(=O)OC(C)(C)C)C(=N1)Cl |
Introduction
Chemical Identity and Structural Elucidation
Molecular Framework and Nomenclature
The compound’s systematic name, tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate, reflects its intricate structure. The pyrido[3,4-d]pyrimidine core consists of a pyridine ring fused to a pyrimidine ring, with the nitrogen atoms positioned at the 1, 3, and 8 positions. The numbering system follows IUPAC guidelines, where the pyrimidine ring is prioritized. Key substituents include:
-
A tert-butyl carbamate group at position 7, providing steric bulk and protecting the amine functionality during synthetic steps.
-
A chlorine atom at position 4, enhancing electrophilicity and influencing reactivity in cross-coupling reactions.
-
A methyl group at position 2, modulating electronic effects and solubility .
The molecular formula is inferred as C₁₃H₁₇ClN₃O₂ (molecular weight ≈ 297.75 g/mol), though exact data for this specific derivative remain unreported. Comparatively, tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1056934-87-2) has a molecular weight of 269.73 g/mol, highlighting the impact of the additional methyl group in the target compound .
Stereochemical Considerations
Synthesis and Manufacturing
Optimization and Yield
Reaction conditions significantly impact yield and purity. For example, chlorination steps typically require anhydrous conditions and temperatures between 80–120°C, achieving yields of 60–75% in analogous syntheses . Chromatographic purification (e.g., silica gel column chromatography) is employed to isolate the target compound, with purity confirmed via HPLC and NMR spectroscopy.
Physicochemical Properties
Thermal and Spectral Characteristics
Data from structurally related compounds suggest the following properties:
| Property | Value | Source |
|---|---|---|
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 395.8 ± 42.0°C at 760 mmHg | |
| Flash Point | 193.2 ± 27.9°C | |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | |
| Refractive Index | 1.551 |
The methyl group at position 2 likely reduces crystallinity compared to non-methylated analogs, potentially explaining the absence of reported melting point data. Solubility in organic solvents (e.g., DMSO, ethanol) is anticipated to be moderate, facilitated by the tert-butyl group’s lipophilicity .
Spectroscopic Data
-
¹H NMR: Expected signals include a singlet for the tert-butyl group (δ 1.4–1.5 ppm), multiplet resonances for the dihydropyrido ring protons (δ 3.0–4.0 ppm), and a singlet for the methyl group (δ 2.1–2.3 ppm).
-
MS (ESI+): A molecular ion peak at m/z 298.1 [M+H]⁺ aligns with the proposed formula.
Applications in Pharmaceutical Research
Role as a Kinase Inhibitor Intermediate
Pyridopyrimidine derivatives are pivotal in designing ATP-competitive kinase inhibitors. The chlorine and methyl substituents enhance binding affinity to hydrophobic pockets in kinase domains, while the tert-butyl group improves metabolic stability. For instance, analogs of this compound have been investigated in preclinical studies targeting EGFR and CDK4/6 kinases .
Prodrug Development
The Boc-protected amine serves as a prodrug strategy, enabling controlled release of active metabolites in vivo. Hydrolysis under physiological conditions yields the free amine, which can undergo further biotransformation to exert therapeutic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume